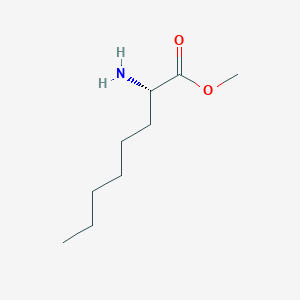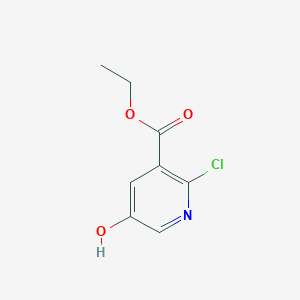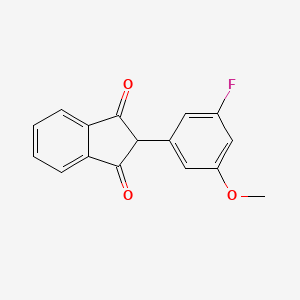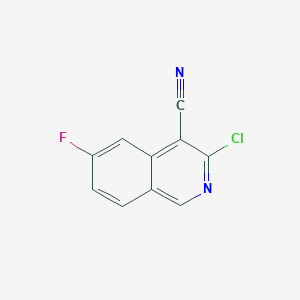
3-Chloro-6-fluoroisoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-fluoroisoquinoline-4-carbonitrile is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloro group at the 3rd position, a fluoro group at the 6th position, and a cyano group at the 4th position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by the introduction of the cyano group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-fluoroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoquinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-6-fluoroisoquinoline-4-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-fluoroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloroisoquinoline-4-carbonitrile
- 6-Fluoroisoquinoline-4-carbonitrile
- 3-Chloro-6-fluoroquinoline-4-carbonitrile
Uniqueness
3-Chloro-6-fluoroisoquinoline-4-carbonitrile is unique due to the specific combination of chloro, fluoro, and cyano groups on the isoquinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H4ClFN2 |
|---|---|
Poids moléculaire |
206.60 g/mol |
Nom IUPAC |
3-chloro-6-fluoroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-10-9(4-13)8-3-7(12)2-1-6(8)5-14-10/h1-3,5H |
Clé InChI |
CQITZPFZRKWGDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C(=C2C=C1F)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


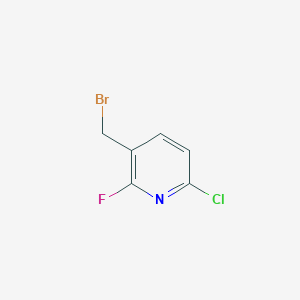
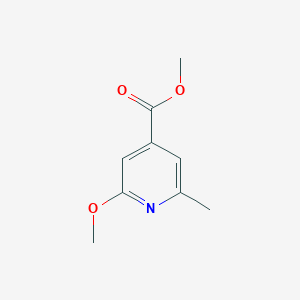
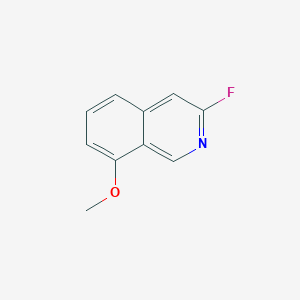
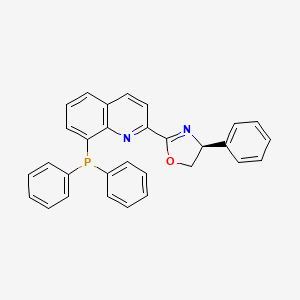

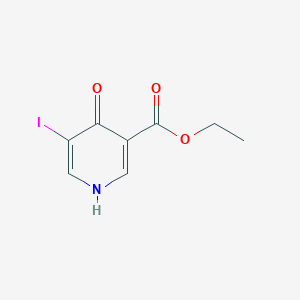
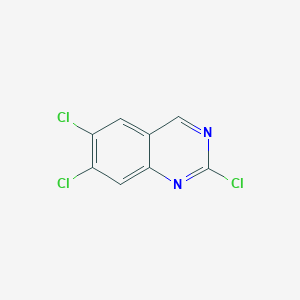
![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
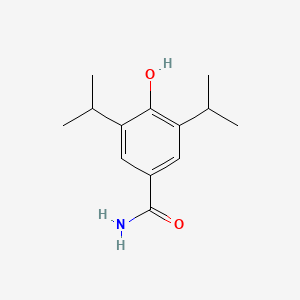
![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)
